molecular formula C15H10Cl2N2O2 B1219059 1H-Indazole-3-carboxylic acid, 1-(3,4-dichlorobenzyl)- CAS No. 50264-68-1

1H-Indazole-3-carboxylic acid, 1-(3,4-dichlorobenzyl)-

Cat. No. B1219059
CAS RN: 50264-68-1
M. Wt: 321.2 g/mol
InChI Key: DGRMEXOCSJEPGJ-UHFFFAOYSA-N
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Description

1-[(3,4-dichlorophenyl)methyl]-3-indazolecarboxylic acid is a member of indazoles.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of 1H-Indazole-3-carboxylic acid derivatives, such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, has been studied, revealing that it crystallizes in a triclinic space group. This structure is significant for understanding its chemical and physical properties, essential in pharmaceutical applications (Hu Yong-zhou, 2008).

Antispermatogenic Activity

Some derivatives of 1H-Indazole-3-carboxylic acid have shown potent antispermatogenic activity, suggesting their potential use in male contraception. Compounds like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid have been studied for their effects on testicular weight and inhibition of spermatogenesis (Corsi & Palazzo, 1976).

Male Contraception

Derivatives based on 1H-Indazole-3-carboxylic acid, such as 1-(2,4-dichlorobenzyl)-indazole-3-carbohydrazide and 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid, are being explored as oral contraceptives for men. These compounds work by affecting the Sertoli-germ cell adherens junctions in the testis, leading to germ cell loss from the seminiferous epithelium, without impacting the hypothalamus-pituitary-testicular axis (Cheng et al., 2002).

Anti-inflammatory and Analgesic Activity

1H-Indazole-3-carboxylic acid and its derivatives have been synthesized and evaluated for anti-inflammatory and analgesic activities. These compounds have shown promising results in reducing inflammation and pain, opening avenues for new therapeutic agents (Reddy et al., 2015).

Improved Synthesis

Research has been conducted to improve the synthesis process of 1H-indazole-3-carboxylic acid, leading to more efficient and cost-effective methods. These advancements are crucial for the large-scale production of this compound and its derivatives (Rao Er-chang, 2006).

Anticancer Potential

1H-Indazole-3-carboxylic acid derivatives, such as lonidamine, have been investigated for their anticancer properties, particularly in the treatment of colon carcinoma. The mechanism involves impacting mitochondria and glucose metabolism, showing significant potential in cancer therapy (Fuchs, 2008).

properties

CAS RN

50264-68-1

Product Name

1H-Indazole-3-carboxylic acid, 1-(3,4-dichlorobenzyl)-

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]indazole-3-carboxylic acid

InChI

InChI=1S/C15H10Cl2N2O2/c16-11-6-5-9(7-12(11)17)8-19-13-4-2-1-3-10(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21)

InChI Key

DGRMEXOCSJEPGJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN2CC3=CC(=C(C=C3)Cl)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=CC(=C(C=C3)Cl)Cl)C(=O)O

Other CAS RN

50264-68-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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